3-Methanesulfonylcyclohexan-1-one

Vue d'ensemble

Description

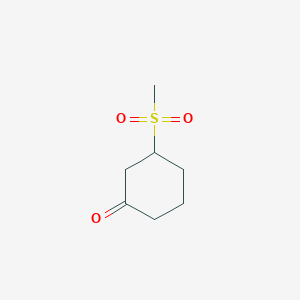

3-Methanesulfonylcyclohexan-1-one is an organic compound with the molecular formula C7H12O3S It is characterized by a cyclohexane ring substituted with a methanesulfonyl group at the third position and a ketone group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclohexan-1-one typically involves the introduction of a methanesulfonyl group to a cyclohexanone derivative. One common method involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the rate of reaction and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbon atoms and enabling nucleophilic attacks. Key pathways include:

a. SN2 Displacement

The sulfonyl group facilitates substitution at the α-carbon (adjacent to the ketone), particularly under basic conditions. For example:

-

Reaction with hydroxide ions yields cyclohexanol derivatives via ketone reduction intermediates.

-

Thiols or amines can displace the sulfonyl group, forming thioether or amine-substituted cyclohexanones.

b. Ring-Opening Reactions

In polar aprotic solvents (e.g., DMF), the compound undergoes ring-opening with strong nucleophiles like Grignard reagents, forming linear alkanesulfonyl ketones.

Oxidation

The ketone group resists further oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones. The sulfonyl group remains inert to common oxidizing agents like KMnO₄ or CrO₃ .

Reduction

-

Catalytic Hydrogenation : The ketone is reduced to a secondary alcohol using H₂/Pd-C, while the sulfonyl group remains intact.

-

Boron Hydrides : Selective reduction with NaBH₄ yields 3-methanesulfonylcyclohexanol, avoiding sulfonyl group interference.

Cycloaddition and Ring-Contraction Reactions

Under photolytic or thermal conditions, the cyclohexanone ring participates in unique transformations:

These reactions proceed via diradical intermediates, with decarbonylation favoring cyclopentane formation due to ring-strain relief .

Acid/Base-Mediated Rearrangements

In acidic environments (e.g., H₂SO₄), the compound undergoes Wagner-Meerwein rearrangements, shifting the sulfonyl group to adjacent carbons. Base treatment (e.g., NaOH) promotes elimination reactions, forming cyclohexenone derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methanesulfonylcyclohexan-1-one is utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. Some notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of methanesulfonyl compounds exhibit significant antimicrobial properties. The sulfonyl group can enhance the solubility and bioavailability of drugs, making them more effective against various pathogens .

- Anti-inflammatory Drugs : The compound's ability to interact with biological targets makes it a candidate for developing anti-inflammatory medications. Studies have shown that sulfonyl derivatives can inhibit inflammatory pathways, providing therapeutic benefits .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing more complex molecules. Its applications include:

- Building Block for Synthesis : The compound is often used as a starting material for synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as nucleophilic substitutions and cycloadditions .

- Catalysis : It has been explored as a catalyst in various reactions due to its ability to stabilize transition states and lower activation energies. This property is particularly useful in asymmetric synthesis where enantiomeric excess is desired .

Material Science

The unique properties of this compound also extend to material science applications:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability or enhanced mechanical properties. Research has shown that incorporating sulfonyl groups into polymers can lead to materials with better performance characteristics .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being investigated for use in coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Antimicrobial Development

A recent study demonstrated the effectiveness of methanesulfonyl derivatives against resistant bacterial strains. By modifying the structure of this compound, researchers synthesized a series of compounds that exhibited potent antibacterial activity with minimal side effects. This research highlights the potential for developing new antibiotics from this compound.

Case Study 2: Asymmetric Synthesis

In another study focused on asymmetric synthesis, this compound was used as a chiral auxiliary in the synthesis of complex natural products. The use of this compound allowed chemists to achieve high enantiomeric purity in their products, demonstrating its utility in producing pharmaceuticals with specific stereochemical configurations.

Mécanisme D'action

The mechanism of action of 3-Methanesulfonylcyclohexan-1-one involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ketone group can participate in keto-enol tautomerism, influencing the compound’s reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

Methanesulfonylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.

3-Methanesulfonylcyclopentanone: Similar structure but with a five-membered ring, affecting its chemical properties and reactivity.

Uniqueness

3-Methanesulfonylcyclohexan-1-one is unique due to the presence of both a methanesulfonyl group and a ketone group on a cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Activité Biologique

3-Methanesulfonylcyclohexan-1-one (CAS No. 1495492-84-6) is a compound that has garnered attention for its diverse biological activities, particularly as an alkylating agent. This article explores its biochemical properties, mechanisms of action, and cellular effects, supported by relevant studies and data.

This compound features a cyclohexane ring substituted with a methanesulfonyl group and a carbonyl group. Its molecular structure allows it to participate in various biochemical reactions, primarily through alkylation processes.

The compound exhibits significant interactions with enzymes and proteins, influencing their activity. It can act as both an inhibitor and an activator depending on the context:

- Enzyme Interactions : this compound interacts with oxidoreductases, potentially altering their function by binding to active sites.

- Signal Transduction : It affects proteins involved in signal transduction pathways, modulating phosphorylation states and impacting cellular signaling.

The primary mechanism of action for this compound is its ability to transfer alkyl groups to target molecules. This interaction can lead to:

- Covalent Modifications : Binding through covalent interactions alters enzyme activity, which can either inhibit or enhance metabolic pathways.

- Gene Expression Modulation : The compound can influence transcription factors, leading to changes in gene expression profiles.

Cellular Effects

The biological activity of this compound varies across different cell types and conditions:

- Cell Signaling : It modulates key signaling pathways by interacting with kinases and phosphatases, affecting downstream signaling events.

- Metabolic Pathways : The compound influences metabolic flux by regulating enzyme activities in various metabolic pathways, potentially altering the levels of specific metabolites.

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

| Study | Findings |

|---|---|

| Study A | Demonstrated that short-term exposure leads to acute changes in cell signaling, while long-term exposure results in sustained metabolic effects. |

| Study B | Showed that the compound effectively inhibits specific oxidoreductases, leading to decreased cellular respiration rates. |

| Study C | Found that this compound modulates the expression of genes involved in stress responses in cancer cells. |

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can change over time due to stability and degradation factors. In vitro studies suggest:

- Stability : The compound remains stable under standard laboratory conditions with minimal degradation over time.

- Exposure Duration : Short-term exposure results in immediate cellular responses, while prolonged exposure may lead to more profound changes in cellular metabolism and function.

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It may be metabolized by cytochrome P450 enzymes, which are crucial for the oxidation of organic compounds. Its regulatory role can significantly impact energy production and overall cellular metabolism.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters such as ATP-binding cassette (ABC) transporters. These facilitate its movement across cell membranes and influence its localization within cellular compartments.

Propriétés

IUPAC Name |

3-methylsulfonylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACQHBDYAZSZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.